molecular formula C8H14ClNO4 B13583522 rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride

rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride

Cat. No.: B13583522
M. Wt: 223.65 g/mol
InChI Key: XAXKNBIYLGCDED-CAYNQFBISA-N
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Description

rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a pyrano and oxazine ring fused together. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both pyrano and oxazine moieties. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives .

Scientific Research Applications

rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride include:

Uniqueness

The uniqueness of rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid hydrochloride lies in its specific structural features and the resulting chemical properties. Its fused pyrano and oxazine rings provide a distinct framework that can interact with various biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H14ClNO4

Molecular Weight

223.65 g/mol

IUPAC Name

(4aS,8aS)-1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO4.ClH/c10-8(11)6-3-13-7-4-12-2-1-5(7)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6?,7+;/m0./s1

InChI Key

XAXKNBIYLGCDED-CAYNQFBISA-N

Isomeric SMILES

C1COC[C@@H]2[C@H]1NC(CO2)C(=O)O.Cl

Canonical SMILES

C1COCC2C1NC(CO2)C(=O)O.Cl

Origin of Product

United States

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